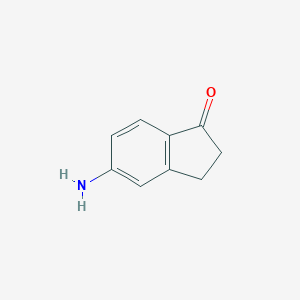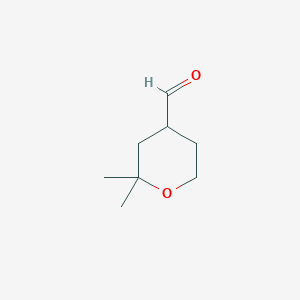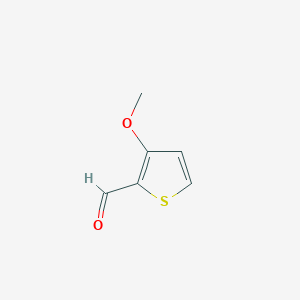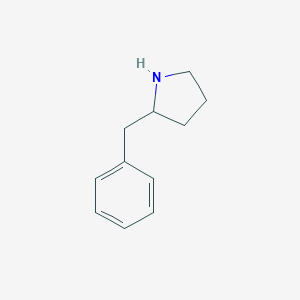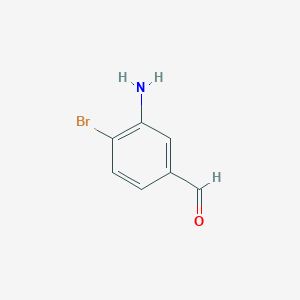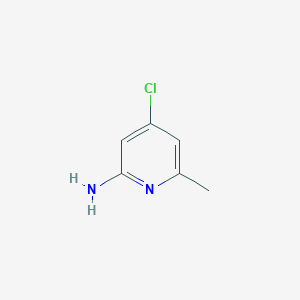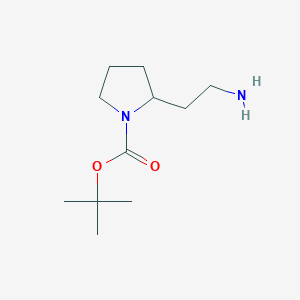
3-Bromo-2-formylpyridine
Overview
Description
3-Bromo-2-formylpyridine is a chemical compound with the molecular formula C6H4BrNO and a molecular weight of 186.01 . It is a valuable building block for organic synthesis due to the presence of a formyl group (CHO) and a bromo group (Br).
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The potential energy surface curve versus with dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
3-Bromo-2-formylpyridine is a valuable building block for organic synthesis. Chemists can utilize it to create more complex molecules with desired properties by employing various coupling reactions.
Physical And Chemical Properties Analysis
3-Bromo-2-formylpyridine has a molecular weight of 186.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 184.94763 g/mol . The Topological Polar Surface Area is 30 Ų .
Scientific Research Applications
Heterocyclic Building Blocks
3-Bromo-2-formylpyridine is a heterocyclic compound, which means it contains a ring of atoms that includes at least one atom that is not carbon . Heterocyclic compounds are important in many areas of research and industry, including pharmaceuticals, agrochemicals, and dyes.
Molecular Structure and Spectral Analysis
The molecular structure of 3-Bromo-2-formylpyridine has been studied using various spectral analysis techniques . These studies help in understanding the distribution of electrons and the reactive sites on the surface of the molecule.
Electron Localization Function (ELF) Analysis
ELF analysis of 3-Bromo-2-formylpyridine helps in understanding the distribution of valence electrons in the molecule . This information is crucial in predicting the reactivity of the compound in various chemical reactions.
Localized Orbital Locator (LOL) Analysis
LOL analysis is another method used to study the electron distribution in 3-Bromo-2-formylpyridine . It provides complementary information to ELF analysis and helps in gaining a comprehensive understanding of the compound’s electronic structure.
Molecular Electrostatic Potential (MEP) Analysis
MEP analysis of 3-Bromo-2-formylpyridine provides information about the regions in the molecule where it is most likely to undergo a reaction . This information is valuable in predicting the compound’s behavior in various chemical environments.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-formylpyridine . Factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets.
Safety and Hazards
properties
IUPAC Name |
3-bromopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPXKMVVJNPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585974 | |
| Record name | 3-Bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-formylpyridine | |
CAS RN |
405174-97-2 | |
| Record name | 3-Bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


